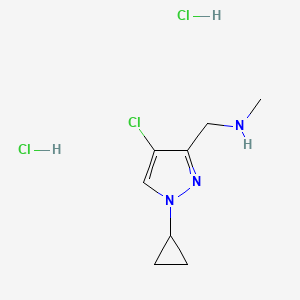
(5-Phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate” is a chemical compound with the CAS Number: 343374-53-8. It has a molecular weight of 313.74 and its IUPAC name is (5-phenyl-3-isoxazolyl)methyl 3-chlorobenzoate . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “(5-Phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate” is 1S/C17H12ClNO3/c18-14-8-4-7-13 (9-14)17 (20)21-11-15-10-16 (22-19-15)12-5-2-1-3-6-12/h1-10H,11H2 . For a detailed molecular structure analysis, it would be beneficial to refer to the crystal structure and Hirshfeld surface analysis .The compound’s InChI code provides information about its molecular structure .
Scientific Research Applications
Synthesis Methodologies and Structural Analysis
- A study demonstrated the one-pot synthesis and spectral analyses of newly synthesized 1,2,3-triazoles, emphasizing the importance of characterizing compounds through various spectroscopic techniques and X-ray diffraction analyses. This research highlights the methodology for synthesizing compounds with potential biological activities and their structural confirmation (Ahmed et al., 2016).
- Another paper reported on the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, incorporating α-ketoester functionality and analyzing their self-assembled dimers in solid state through Hirshfeld surface analysis and DFT calculations. This study sheds light on the interactions stabilizing these structures and their electronic properties (Ahmed et al., 2020).
Density Functional Theory (DFT) Studies
- DFT calculations have been performed to understand the structural properties and reactivity of compounds. For example, in the synthesis and analysis of 1,4,5-trisubstituted 1,2,3-triazoles, DFT studies helped compare experimental spectroscopic results and probe molecular structures, offering insights into their stability and electronic characteristics (Ahmed et al., 2016).
Potential Biological Activities
- Research into the biological activities of synthesized compounds, such as triazoles containing 2-methylidenethiazolidine rings, revealed their fungicidal activities, indicating the potential for these compounds in agricultural or pharmaceutical applications (Xu et al., 2005).
- The exploration of oxazole derivatives for their corrosion inhibition properties on mild steel in hydrochloric acid medium, complemented with quantum chemical and Monte Carlo simulation studies, illustrates the applicability of these compounds in materials science, specifically for protecting metals against corrosion (Rahmani et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c18-14-8-4-7-13(9-14)17(20)21-11-15-10-16(22-19-15)12-5-2-1-3-6-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQXNTPXZLMWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Phenyl-1,2-oxazol-3-yl)methyl 3-chlorobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2959661.png)
![(E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide](/img/structure/B2959662.png)
![3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B2959663.png)
![5-(4-Acetylphenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]furan-2-carboxamide](/img/structure/B2959664.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2959666.png)
![8-Ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2959668.png)

![N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-chlorobenzamide](/img/structure/B2959670.png)



![N-1,3-benzodioxol-5-yl-2-(9-fluoro-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2959675.png)
